methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate
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Overview
Description
Methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound featuring a unique structure that integrates an indazole ring, a pyrrolidinone moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Synthesis of the Pyrrolidinone Moiety: This can be achieved through the reaction of amino acids or their derivatives with appropriate reagents to form the five-membered lactam ring.
Coupling Reactions: The indazole and pyrrolidinone intermediates are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions involving piperidine derivatives.
Esterification: The final step involves esterification to introduce the methyl acetate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the employment of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (1-{[1-(2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)acetate: shares structural similarities with other indazole-containing compounds, such as:
Uniqueness
- Structural Complexity : The integration of indazole, pyrrolidinone, and piperidine rings in a single molecule provides unique chemical properties and potential biological activities .
- Versatility : The compound’s ability to undergo various chemical reactions makes it a versatile building block for synthesizing more complex molecules .
Properties
Molecular Formula |
C20H24N4O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
methyl 2-[1-[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C20H24N4O4/c1-28-18(26)10-13-6-8-23(9-7-13)20(27)14-11-17(25)24(12-14)19-15-4-2-3-5-16(15)21-22-19/h2-5,13-14H,6-12H2,1H3,(H,21,22) |
InChI Key |
LYELDAJDMVKDDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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